2-Hydroxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
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Overview
Description
2-Hydroxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H12O5 It is characterized by the presence of hydroxyl and methoxy groups attached to a phenyl ring, along with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone typically involves the reaction of acetonitrile with phloroglucinol dimethyl ether through the Hoesch reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-Hydroxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial and urease inhibitory effects.
Medicine: Explored for its antioxidant and antimicrobial properties.
Industry: Utilized in the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone involves its interaction with various molecular targets and pathways:
Antibacterial Activity: It inhibits bacterial growth by interfering with cell wall synthesis and enzyme activity.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Urease Inhibition: It binds to the active site of urease enzymes, preventing the hydrolysis of urea.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone
- 2-Hydroxy-4,6-dimethoxyacetophenone
- 2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
Uniqueness
2-Hydroxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone is unique due to its specific combination of hydroxyl, methoxy, and ketone functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-hydroxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-14-6-3-7(12)10(8(13)5-11)9(4-6)15-2/h3-4,11-12H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZHMBWCYKVLBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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